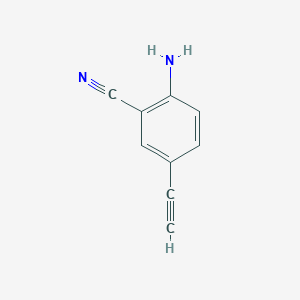

2-Amino-5-ethynylbenzonitrile

Description

2-Amino-5-ethynylbenzonitrile (CAS: 1233521-01-1) is a benzonitrile derivative substituted with an amino group at the 2-position and an ethynyl group at the 5-position. Its molecular formula is C₈H₅N₂, with a molecular weight of 141.15 g/mol (calculated). This compound is recognized for its versatility in organic synthesis and medicinal chemistry, particularly as a building block for pharmaceuticals due to its reactive ethynyl group, which enables click chemistry and cross-coupling reactions . Key synonyms include 4-Amino-3-cyanophenylacetylene and starbld0001053, with identifiers such as ZINC36533530 and MFCD11036465 .

The ethynyl group’s triple bond offers unique reactivity for constructing complex molecules, such as kinase inhibitors or heterocyclic scaffolds, while the electron-withdrawing nitrile group enhances stability and directs electrophilic substitution . Researchers prioritize this compound for its balanced electronic and steric properties, making it a critical intermediate in drug discovery pipelines.

Properties

Molecular Formula |

C9H6N2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-amino-5-ethynylbenzonitrile |

InChI |

InChI=1S/C9H6N2/c1-2-7-3-4-9(11)8(5-7)6-10/h1,3-5H,11H2 |

InChI Key |

MSZDFKPRIVFKTA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethynylbenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzonitrile derivative.

Amination: Introduction of the amino group at the second position can be achieved through nucleophilic substitution reactions.

Ethynylation: The ethynyl group is introduced at the fifth position using palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Amino-5-ethynylbenzonitrile can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are commonly employed.

Major Products:

Oxidation Products: Oxidized derivatives such as nitro or hydroxyl compounds.

Reduction Products: Reduced forms like primary amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-Amino-5-ethynylbenzonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets can be harnessed to design drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethynylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and ethynyl groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, leading to specific biological effects.

Comparison with Similar Compounds

2-Amino-5-ethylbenzonitrile

- Substituents: Ethyl (sp³ hybridized) at 5-position vs. ethynyl (sp hybridized) in 2-Amino-5-ethynylbenzonitrile.

- Impact : The ethyl group increases lipophilicity, enhancing membrane permeability but reducing reactivity for conjugation. In contrast, the ethynyl group enables click chemistry (e.g., Huisgen cycloaddition), critical for bioconjugation in drug delivery systems .

- Applications : Primarily used in traditional organic synthesis rather than advanced bioconjugation.

5-Amino-2-fluorobenzonitrile

- Substituents: Fluoro at 2-position and amino at 5-position.

- Impact : Fluorine’s electronegativity increases polarity and metabolic stability, making it favorable for CNS drugs. However, the lack of an ethynyl group limits its utility in modular synthesis .

- Applications : Used in fluorinated drug candidates (e.g., antipsychotics) where electronic modulation is prioritized over reactivity.

2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

- Substituents: Chlorophenyl and ethylamino groups.

- Impact : The chloro group introduces steric bulk and electron-withdrawing effects, favoring π-π stacking in receptor binding. However, the absence of an ethynyl group restricts its role in metal-catalyzed reactions .

- Applications : Explored in receptor-targeted therapies (e.g., kinase inhibitors) where halogen bonding is critical.

This compound

- Key Advantage: Ethynyl group facilitates rapid, high-yield reactions (e.g., Sonogashira coupling) to generate biaryl or triazole-linked scaffolds.

- Research Findings : Patent EP 1926722B1 highlights derivatives of similar benzonitriles (e.g., triazole-acetonitrile hybrids) as kinase inhibitors, underscoring the ethynyl group’s role in diversifying pharmacophores .

Ethyl- and Fluoro-Substituted Analogs

- Fluoro Analogs : Enhanced bioavailability but require additional functionalization steps for conjugation.

Data Tables

Table 1: Comparative Properties of Benzonitrile Derivatives

Table 2: Reactivity Comparison

| Reaction Type | This compound | 2-Amino-5-ethylbenzonitrile |

|---|---|---|

| Click Chemistry | High (via ethynyl) | None |

| Suzuki Coupling | Moderate (requires Pd catalyst) | Low |

| Metabolic Stability | Moderate | High (due to ethyl group) |

Biological Activity

2-Amino-5-ethynylbenzonitrile (CAS No. 1233521-01-1) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂ |

| Molecular Weight | 142.2 g/mol |

| CAS Number | 1233521-01-1 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its structural features, including the amino and ethynyl groups. These groups enable the compound to engage in various interactions with biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with polar functional groups on target enzymes or receptors, influencing their activity.

- π-π Interactions : The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, which may modulate enzymatic functions and receptor activities.

Enzyme Interactions

Research indicates that this compound can be utilized as a probe to study enzyme interactions and metabolic pathways. Its unique structure allows for the exploration of biochemical processes, potentially leading to the development of novel therapeutic agents.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its ability to interact with specific molecular targets. This interaction can be harnessed to design drugs aimed at various diseases, particularly those involving metabolic dysregulation.

Study on Antitumoral Activity

A study investigated the antitumoral effects of various compounds similar to this compound. The results indicated that compounds containing ethynyl groups exhibited significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC₅₀ values were determined through MTT assays, highlighting the potential of these compounds as anticancer agents .

Inhibition of Enzymatic Activity

Another research effort focused on evaluating the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound demonstrated a dose-dependent inhibition profile, suggesting its potential as a therapeutic agent in metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Benzonitrile | Lacks amino and ethynyl groups | Minimal reactivity |

| 2-Amino-5-bromobenzonitrile | Contains bromine instead of ethynyl group | Different reactivity |

| 2-Amino-5-methoxybenzonitrile | Contains methoxy group | Altered chemical properties |

The presence of both amino and ethynyl groups in this compound confers distinct reactivity and potential for diverse applications compared to these analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.